3,4-Dichloro-2,5,6-trifluoropyridine
Overview
Description
3,4-Dichloro-2,5,6-trifluoropyridine is a halide- and amine-substituted aromatic compound . It is a colorless liquid that is insoluble in water and denser than water .
Synthesis Analysis
The solid phase mid FTIR and FT-Raman spectra of 3,5-dichloro-2,4,6-trifluoropyridine have been recorded in the region of 3500-100 cm -1 . It reacts with Ni (1,5,-cyclooctadiene) 2 in the presence of triethylphosphine (PEt 3) to yield trans -Ni (PEt 3) 2 (C 5 ClF 3 N)Cl .
Molecular Structure Analysis
The molecular formula of 3,4-Dichloro-2,5,6-trifluoropyridine is C5Cl2F3N . The average mass is 201.961 Da and the monoisotopic mass is 200.935989 Da .
Chemical Reactions Analysis
3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE behaves as a weak chemical base, neutralizing acids in exothermic reactions . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .
Physical And Chemical Properties Analysis
3,4-Dichloro-2,5,6-trifluoropyridine is a clear colorless to pale yellow liquid . It is insoluble in water and denser than water . The melting point is 23-24 °C and the boiling point is 159-160 °C (lit.) .
Scientific Research Applications
Synthetic Methodology Development
The synthesis and functionalization of halogenated pyridines, including 3,4-dichloro-2,5,6-trifluoropyridine, have been a focus of research due to their utility as intermediates in pharmaceuticals, agrochemicals, and material science. One study demonstrated the optimization of synthetic technology for related compounds, achieving high yields under mild conditions, showcasing the compound's potential for efficient production and application in various chemical syntheses (Li Sheng-song, 2010).
Nucleophilic Substitution Reactions
Research on polyhalogenated heterocyclic compounds, including 3,4-dichloro-2,5,6-trifluoropyridine, reveals insights into nucleophilic substitution reactions. These studies have shown the selective displacement of halogen atoms and the formation of macrocycles, expanding the versatility of these compounds in organic synthesis (R. Chambers et al., 2001). Additionally, strategies to reroute nucleophilic substitution from the typical positions to more reactive sites on the pyridine ring have been developed, indicating a broad applicability in designing novel compounds (M. Schlosser et al., 2005).
Mechanistic Studies and Advanced Applications
Further studies have explored the mechanism of substitution and hydroxylation processes starting from 3,4-dichloro-2,5,6-trifluoropyridine derivatives. These investigations not only advance the understanding of chemical reactivity but also contribute to the synthesis of compounds with potential biological activity (Mi Zhi-yuan, 2010).
Density Functional Theory (DFT) Studies
DFT calculations and vibrational spectroscopy of compounds similar to 3,4-dichloro-2,5,6-trifluoropyridine have provided detailed insights into their molecular structures and reactivities. Such studies are essential for understanding the fundamental properties of these compounds, aiding in the development of new materials and pharmaceuticals (V. Krishnakumar & R. J. Xavier, 2005).
Safety And Hazards
properties
IUPAC Name |
3,4-dichloro-2,5,6-trifluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl2F3N/c6-1-2(7)4(9)11-5(10)3(1)8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSXMGSDBLBXPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(N=C1F)F)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20556650 | |
Record name | 3,4-Dichloro-2,5,6-trifluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20556650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-2,5,6-trifluoropyridine | |
CAS RN |
52026-99-0 | |
Record name | 3,4-Dichloro-2,5,6-trifluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20556650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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